molecular formula C17H27N3O3 B2414930 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1797845-44-3

1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2414930
CAS No.: 1797845-44-3
M. Wt: 321.421
InChI Key: XBGXEMNQNNIZOJ-UHFFFAOYSA-N
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Description

1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C17H27N3O3 and its molecular weight is 321.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) focused on the synthesis of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking two pharmacophoric moieties and test compounds with greater conformational flexibility, indicating potential applications in designing inhibitors for enzyme targets (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Metabolism and Pharmacokinetics

Another study detailed the metabolism of a potent soluble epoxide hydrolase (sEH) inhibitor, providing critical insights for determining the safety and effectiveness of such inhibitors. This research could be relevant for understanding the metabolic pathways and pharmacokinetics of similar urea-based compounds, potentially including "1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea" (De-bin Wan et al., 2019).

Chemical Synthesis and Reactions

Research by Smith, El‐Hiti, & Alshammari (2013) on directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds illustrates the chemical reactivity and potential for creating diverse derivatives through specific synthetic pathways. This work highlights the utility of such compounds in synthetic organic chemistry (Smith, El‐Hiti, & Alshammari, 2013).

Novel Synthesis Approaches

Thalluri, Manne, Dev, & Mandal (2014) demonstrated the synthesis of ureas from carboxylic acids via an environmentally friendly and cost-effective method. This approach could be applicable for synthesizing "this compound" and exploring its potential applications in medicinal chemistry and drug development (Thalluri, Manne, Dev, & Mandal, 2014).

Potential Biological Activities

The synthesis and study of urea derivatives for biological activities, such as antitumor properties and inhibition of specific receptors, indicate a broad interest in exploring the therapeutic potentials of urea-based compounds. Research by Hu et al. (2018) on 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea and its antitumor activities and docking study provide a basis for the potential biological and pharmacological applications of similar compounds (Hu et al., 2018).

Properties

IUPAC Name

1-[2-(4-hydroxypiperidin-1-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-23-16-4-2-14(3-5-16)6-9-18-17(22)19-10-13-20-11-7-15(21)8-12-20/h2-5,15,21H,6-13H2,1H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGXEMNQNNIZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCN2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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